molecular formula C18H23NO3 B12298929 ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 32542-16-8

ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12298929
CAS No.: 32542-16-8
M. Wt: 301.4 g/mol
InChI Key: AHTZIFIBNCSFEG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with ethyl, ethoxybenzyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the pyrrole reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyrrole derivatives

Scientific Research Applications

Ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-(4-ethoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

  • Ethyl 4-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzyl group. The unique properties of this compound arise from the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

32542-16-8

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 4-[(4-ethoxyphenyl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H23NO3/c1-5-21-15-9-7-14(8-10-15)11-16-12(3)17(19-13(16)4)18(20)22-6-2/h7-10,19H,5-6,11H2,1-4H3

InChI Key

AHTZIFIBNCSFEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(NC(=C2C)C(=O)OCC)C

Origin of Product

United States

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